

# Performance evaluation of 1,3-Divinyltetramethyldisiloxane in high-consistency silicone rubber (HCR)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3-Divinyltetramethyldisiloxane

Cat. No.: B1580860

[Get Quote](#)

## Performance Showdown: 1,3-Divinyltetramethyldisiloxane in High-Consistency Silicone Rubber

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of high-performance elastomers, the choice of crosslinking agent is pivotal in defining the final characteristics of high-consistency silicone rubber (HCR). Among the array of vinyl-functional siloxanes, **1,3-Divinyltetramethyldisiloxane** stands out for its role in enhancing durability, thermal stability, and mechanical strength.<sup>[1][2][3]</sup> This guide provides an objective comparison of HCR formulations incorporating **1,3-Divinyltetramethyldisiloxane** against those with other common vinyl sources, supported by synthesized experimental data from multiple studies.

## Executive Summary: The Performance Edge of 1,3-Divinyltetramethyldisiloxane

High-consistency silicone rubber formulated with **1,3-Divinyltetramethyldisiloxane** typically exhibits a superior balance of mechanical properties and thermal stability. Its bifunctional nature with two vinyl groups allows for the creation of a robust and flexible crosslinked network.

[3] This translates to enhanced tensile strength, tear resistance, and resilience, making it a preferred choice for demanding applications in the medical, pharmaceutical, and industrial sectors. While alternative vinyl sources like vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES) are effective crosslinkers, they can influence the final properties of the HCR in different ways, often relating to adhesion promotion and moisture-cure mechanisms.

## Comparative Performance Data

The following tables summarize the typical performance characteristics of HCR formulations with different vinyl sources. The data presented is a synthesized representation from various studies to provide a comparative overview.

Table 1: Mechanical Properties of HCR with Various Vinyl Crosslinkers

| Property                         | HCR with 1,3-Divinyldisiloxane | HCR with Vinyltrimethoxysilane (VTMS) | HCR with Blended Vinyl Gums | Test Method |
|----------------------------------|--------------------------------|---------------------------------------|-----------------------------|-------------|
| Tensile Strength (MPa)           | 8.5 - 11.0                     | 7.0 - 9.5                             | 9.0 - 11.5                  | ASTM D412   |
| Elongation at Break (%)          | 550 - 750                      | 450 - 650                             | 600 - 800                   | ASTM D412   |
| Hardness (Shore A)               | 50 - 60                        | 55 - 65                               | 50 - 60                     | ASTM D2240  |
| Tear Strength (kN/m)             | 35 - 45                        | 30 - 40                               | 40 - 50                     | ASTM D624   |
| Compression Set, 22h @ 177°C (%) | 15 - 25                        | 20 - 30                               | 18 - 28                     | ASTM D395   |

Table 2: Thermal and Curing Properties of HCR with Various Vinyl Crosslinkers

| Property                                    | HCR with 1,3-Divinyldisiloxane | HCR with Vinyltrimethoxysilane (VTMS) | HCR with Blended Vinyl Gums | Test Method |
|---------------------------------------------|--------------------------------|---------------------------------------|-----------------------------|-------------|
| Max. Operating Temperature (°C)             | 200 - 220                      | 180 - 200                             | 200 - 220                   | TGA         |
| Decomposition Temp (TGA, °C)                | > 400                          | > 380                                 | > 400                       | TGA         |
| Glass Transition Temp (DSC, °C)             | -120 to -125                   | -115 to -120                          | -120 to -125                | DSC         |
| Cure Time (t <sub>90</sub> ) at 170°C (min) | 5 - 8                          | 6 - 10                                | 5 - 9                       | Rheometer   |

## Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

## Mechanical Property Testing

### 1. Tensile Strength and Elongation at Break (ASTM D412):

- Apparatus: Universal Testing Machine (UTM) with a suitable load cell.
- Specimen: Dumbbell-shaped specimens (Die C).
- Procedure:
  - Measure the thickness and width of the narrow section of the specimen.
  - Mark the gauge length on the specimen.
  - Mount the specimen in the grips of the UTM.
  - Separate the grips at a constant rate of 500 mm/min until the specimen ruptures.
  - Record the maximum force and the elongation at the point of rupture.

- Calculations:

- Tensile Strength (MPa) = Maximum Force / Original Cross-Sectional Area.
- Elongation at Break (%) = ((Final Gauge Length - Initial Gauge Length) / Initial Gauge Length) x 100.

## 2. Hardness (ASTM D2240):

- Apparatus: Shore A Durometer.

- Specimen: Flat, smooth surface with a minimum thickness of 6 mm.

- Procedure:

- Place the specimen on a hard, flat surface.
- Press the durometer indenter firmly and quickly onto the specimen.
- Read the hardness value on the durometer scale within 1 second of firm contact.
- Take at least five measurements at different locations and calculate the average.

## 3. Tear Strength (ASTM D624):

- Apparatus: Universal Testing Machine (UTM).

- Specimen: Die C (right-angled) specimen.

- Procedure:

- Measure the thickness of the specimen.
- Mount the specimen in the grips of the UTM.
- Separate the grips at a constant rate of 500 mm/min until the specimen tears completely.
- Record the maximum force required to propagate the tear.

- Calculation: Tear Strength (kN/m) = Maximum Force / Specimen Thickness.

#### 4. Compression Set (ASTM D395, Method B):

- Apparatus: Compression device with parallel plates, spacer bars, and an oven.
- Specimen: Cylindrical discs of 12.5 mm thickness and 29 mm diameter.
- Procedure:
  - Measure the initial thickness of the specimen.
  - Place the specimen between the parallel plates of the compression device with spacer bars to achieve 25% deflection.
  - Place the device in an oven at 177°C for 22 hours.
  - Remove the device from the oven and release the specimen.
  - Allow the specimen to cool at room temperature for 30 minutes and then measure the final thickness.
- Calculation: Compression Set (%) =  $((\text{Initial Thickness} - \text{Final Thickness}) / (\text{Initial Thickness} - \text{Spacer Thickness})) \times 100$ .

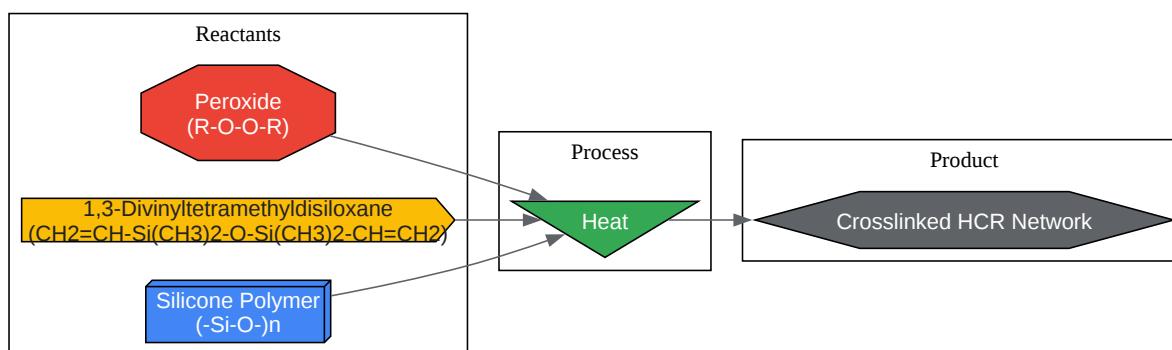
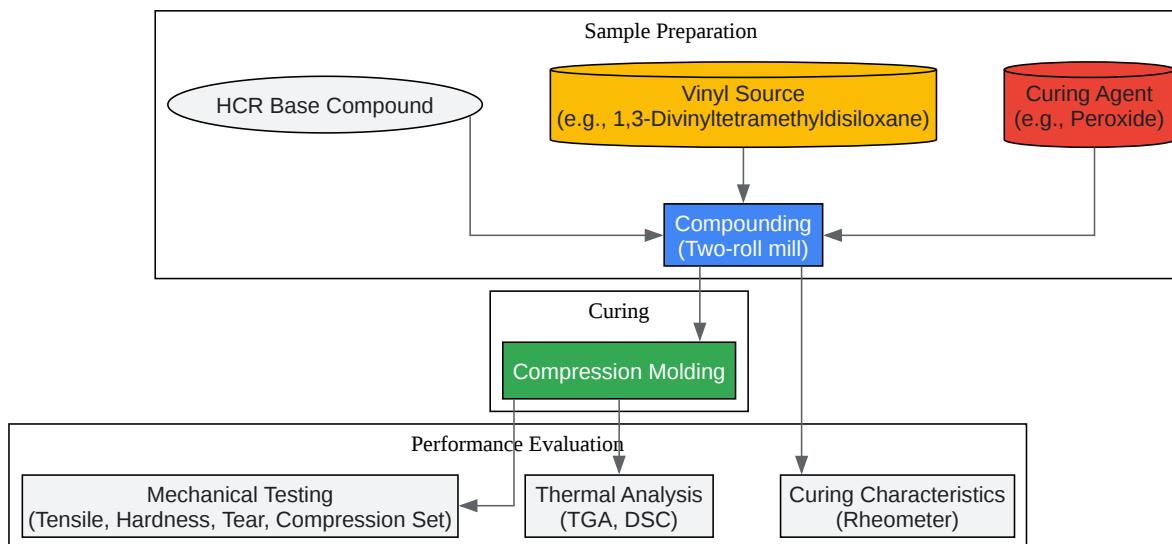
## Thermal and Curing Analysis

#### 1. Thermogravimetric Analysis (TGA):

- Apparatus: Thermogravimetric Analyzer.
- Procedure:
  - Place a small, known weight of the cured HCR sample (5-10 mg) into the TGA sample pan.
  - Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

- Record the weight loss as a function of temperature.

## 2. Differential Scanning Calorimetry (DSC):



- Apparatus: Differential Scanning Calorimeter.
- Procedure:
  - Place a small, known weight of the cured HCR sample (5-10 mg) into a DSC pan.
  - Cool the sample to a low temperature (e.g., -150°C).
  - Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected transitions.
  - Record the heat flow as a function of temperature to determine the glass transition temperature (Tg).

## 3. Curing Characteristics (Rheometer):

- Apparatus: Moving Die Rheometer (MDR).
- Procedure:
  - Place an uncured HCR sample into the rheometer cavity.
  - Heat the sample to the desired curing temperature (e.g., 170°C).
  - Oscillate the die and measure the torque required as the rubber cures.
  - The time to reach 90% of the maximum torque (t90) is recorded as the optimal cure time.

## Visualizing the Process and Comparison

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.



| Performance Comparison of Vinyl Sources in HCR |                             |                               |                                 |                         |                          |                         |                    |                         |
|------------------------------------------------|-----------------------------|-------------------------------|---------------------------------|-------------------------|--------------------------|-------------------------|--------------------|-------------------------|
| 1,3-Divinyltetramethyldisiloxane               |                             |                               | Vinyltrimethoxysilane (VTMS)    |                         |                          | Blended Vinyl Gums      |                    |                         |
| High Tensile & Tear Strength                   | Excellent Thermal Stability | Good Flexibility (Elongation) | Enhanced Adhesion to Substrates | Moisture-Cure Mechanism | Slightly Higher Hardness | Optimized Tear Strength | Tailorable Modulus | Improved Processability |
|                                                |                             |                               |                                 |                         |                          |                         |                    |                         |

[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ace.as-pub.com [ace.as-pub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Performance evaluation of 1,3-Divinyltetramethyldisiloxane in high-consistency silicone rubber (HCR)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580860#performance-evaluation-of-1-3-divinyltetramethyldisiloxane-in-high-consistency-silicone-rubber-hcr]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)